1-Nitro-2-propylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64170-94-1 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-nitro-2-propylpiperidine |
InChI |
InChI=1S/C8H16N2O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h8H,2-7H2,1H3 |
InChI Key |
FWOMAOSLLIUQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCN1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitro 2 Propylpiperidine and Analogous Nitropiperidines
Direct Synthetic Routes for the Piperidine (B6355638) Ring System
The formation of the core piperidine structure is a critical first step. Several established methods can be employed, primarily focusing on the reduction of pyridine precursors or the cyclization of acyclic precursors.
Catalytic Hydrogenation and Reduction Strategies for Piperidine Scaffolds
Catalytic hydrogenation of substituted pyridines is a widely utilized and efficient method for the synthesis of piperidine derivatives. This approach is advantageous as it often proceeds with high yields and can be rendered stereoselective.
The hydrogenation of pyridine and its derivatives can be achieved using various catalysts and conditions. Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts. asianpubs.orgliverpool.ac.uk For instance, the catalytic hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid under hydrogen pressure (50-70 bar) at room temperature has been shown to produce the corresponding piperidine derivatives in good yields. asianpubs.orgresearchgate.net This method is tolerant of various functional groups, which is a significant advantage in multistep syntheses. asianpubs.org
A plausible route to 2-propylpiperidine (B147437), the precursor for 1-nitro-2-propylpiperidine, involves the hydrogenation of 2-propylpyridine. An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts has been developed, which can yield enantioenriched 2-propylpiperidine. nih.gov
Table 1: Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Reference |
| PtO₂ | H₂ gas | Glacial Acetic Acid | 50-70 bar | Room Temperature | asianpubs.org |
| Rh₂O₃ | H₂ gas | TFE | 5 bar | 40 °C | liverpool.ac.uk |
| Ir-MeO-BoQPhos | H₂ gas | THF | 450 psi | 30 °C | nih.gov |
| γ-Mo₂N | H₂ gas | - | - | - | scholaris.ca |
Reduction of pyridinium salts offers an alternative to the direct hydrogenation of pyridines. For example, N-benzylpyridinium salts can be reduced to piperidine derivatives. nih.gov This method can be advantageous for achieving higher enantioselectivity in the synthesis of chiral piperidines. nih.gov
Ring-Closing Methodologies for Saturated Nitrogen Heterocycles
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including nitrogen heterocycles. acs.orgwikipedia.org This method involves the intramolecular metathesis of a diene precursor catalyzed by a metal alkylidene, typically a ruthenium-based catalyst. nih.gov The resulting unsaturated heterocycle can then be hydrogenated to afford the saturated piperidine ring.
The synthesis of a 2-substituted piperidine via RCM would involve a precursor containing two terminal alkene functionalities appropriately positioned to form a six-membered ring upon cyclization. This strategy offers a high degree of flexibility in introducing substituents onto the piperidine core. nih.govresearchgate.net
Strategies for Alkyl and Nitro Group Introduction
Once the piperidine ring is formed, the subsequent steps involve the introduction of the propyl and nitro groups at the desired positions.
Regioselective Introduction of the Propyl Moiety
The most direct route to 2-propylpiperidine is through the hydrogenation of 2-propylpyridine, as discussed in section 2.1.1. However, other strategies can be employed to introduce an alkyl group at the C2 position of a pre-formed piperidine ring.
Direct C-H functionalization of piperidines presents a modern and efficient approach. Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines. nih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov For instance, the C2 position is electronically activated, making it a favorable site for such functionalizations. nih.gov
Alternatively, the alkylation of piperidine can be achieved through the formation of an enamine or an iminium ion intermediate, followed by reaction with an appropriate electrophile.
Approaches to Nitro Group Functionalization on Piperidine Derivatives
The final step in the synthesis of this compound is the introduction of the nitro group onto the nitrogen atom of the 2-propylpiperidine precursor.
The direct N-nitration of secondary amines to form N-nitramines is a well-established transformation. A common method involves the use of a mixture of nitric acid and acetic anhydride. researchgate.net This reagent system has been successfully employed for the nitration of a range of secondary aliphatic amines. researchgate.net The ease of nitration can be influenced by the basicity of the amine, with less basic amines generally being easier to nitrate. researchgate.net
Side reactions such as N-nitrosation can occur, particularly if nitrous acid is present in the reaction mixture. researchgate.net The formation of N-nitrosamines from secondary amines is a common reaction, often carried out using reagents like sodium nitrite in an acidic medium or tert-butyl nitrite. jove.comlibretexts.org It is crucial to employ conditions that favor nitration over nitrosation.
Peroxynitrite has also been shown to react with secondary amines to form both N-nitrosamines and N-nitramines. researchgate.net The product distribution can be dependent on the pH of the reaction medium. researchgate.net
Table 2: Reagents for N-functionalization of Secondary Amines
| Reagent(s) | Product | Reference |
| Nitric Acid / Acetic Anhydride | N-Nitramine | researchgate.net |
| Sodium Nitrite / Acid | N-Nitrosamine | jove.comlibretexts.org |
| tert-Butyl Nitrite (TBN) | N-Nitrosamine | |
| Peroxynitrite | N-Nitramine / N-Nitrosamine | researchgate.net |
| Nitroguanidine / Sulfuric Acid | Aromatic Nitration | uri.edu |
It is important to note that while aromatic nitration using reagents like nitroguanidine in sulfuric acid is common for aromatic compounds, the direct N-nitration of secondary amines requires different conditions. uri.eduwikipedia.org The nitration of pyridines themselves typically occurs on the carbon atoms of the ring, often requiring forcing conditions due to the electron-deficient nature of the pyridine ring. researchgate.net
Tandem Michael-Henry Reaction Pathways in Piperidine Synthesis
A powerful strategy for the construction of nitro-functionalized piperidine rings is the use of tandem reactions that form multiple bonds in a single, sequential process. One such approach is the tandem Michael-Henry reaction. This methodology allows for the one-pot synthesis of nitrohydroxylated piperidine and pyrrolidine ring systems. unife.it
The reaction sequence involves an initial Michael addition of a nitrogen nucleophile to an activated alkene, such as nitroethylene. The nucleophile is specifically designed to contain a precursor to an aldehyde group. Following the Michael addition, this aldehyde functionality is generated in situ, either through reduction or oxidation. The newly formed aldehyde then participates in an intramolecular Henry reaction (a nitroaldol reaction), where the carbon bearing the nitro group acts as the nucleophile, attacking the aldehyde to close the ring and form the final nitro-substituted heterocyclic product. unife.it This one-pot procedure is highly efficient for creating complex, functionalized piperidine structures that would otherwise require multiple separate synthetic steps.
Radical Nitration Mechanisms
Direct radical nitration of a saturated heterocyclic ring like piperidine is not a commonly reported transformation. However, radical chemistry offers alternative, powerful methods for the functionalization and synthesis of the piperidine core. An important strategy in modern synthesis involves the use of radical-mediated C-H functionalization. For instance, the Hofmann-Löffler-Freytag (HLF) reaction, a century-old method, has been adapted to create chiral piperidines from acyclic amines. nih.gov
This modern approach involves an enantioselective, radical-mediated δ C-H cyanation. The process is initiated by a chiral copper catalyst, which facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. nih.gov The catalyst intercepts this radical relay to enable a highly selective C-C bond formation at the δ position, introducing a cyanide group which can be a precursor for other functionalities. The resulting δ-amino nitriles can then be converted into a variety of enantioenriched chiral piperidines. nih.gov While this is not a direct nitration, it exemplifies a sophisticated radical-based strategy for accessing complex piperidine structures from simple linear amines. nih.gov
Another indirect route involves the radical addition to electron-deficient heteroaromatic precursors like pyridine. pharmacyfreak.com The resulting functionalized pyridine can then be reduced to the corresponding piperidine derivative, incorporating the desired substituent into the saturated ring system. nih.gov
One-Pot and Multicomponent Synthesis Approaches
Numerous MCRs have been developed for synthesizing highly functionalized piperidines. A common example is a pseudo five-component reaction that involves the condensation of aromatic aldehydes, anilines, and β-ketoesters. growingscience.comresearchgate.net This reaction can be catalyzed by a variety of catalysts under mild conditions to afford polysubstituted piperidines in good yields. researchgate.net Another variation is a four-component reaction developed for the synthesis of complex piperidone scaffolds, which are versatile intermediates for further transformations into piperidines. thieme-connect.com
For the direct synthesis of nitropiperidines, an efficient protocol has been developed utilizing a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org This method is notable for its ability to generate a diverse range of structurally interesting and pharmacologically significant piperidines that incorporate a nitro group directly from the starting materials. acs.org Furthermore, green chemistry principles have been applied to these syntheses, with biocatalysts such as immobilized Candida antarctica lipase B (CALB) being used to catalyze the multicomponent reaction of benzaldehydes, anilines, and acetoacetate esters to produce piperidines in very good yields.
Examples of Multicomponent Reactions for Piperidine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pseudo Five-Component | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | [TMBSED][OMs]2, Ethanol, Reflux | Substituted Piperidines | researchgate.net |
| Pseudo Five-Component | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | Not specified | Highly Functionalized Nitropiperidines | acs.org |
| Four-Component | Aldehyde, Ammonia equivalent, Acyl Chloride, Dienophile | One-pot cycloaddition | Polysubstituted Piperidones | thieme-connect.com |
| Three-Component | Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized Lipase (CALB) | Polyfunctionalized Piperidines | |
| Three-Component | Aromatic Aldehydes, Anilines, β-ketoesters | Sodium Lauryl Sulfate (SLS), Water, RT | Highly Substituted Piperidines | growingscience.com |
Derivatization Strategies for N-Substituted and Ring-Substituted Piperidines
Derivatization of the piperidine scaffold is crucial for modulating its physicochemical properties and biological activity. Modifications can be made at the piperidine nitrogen (N-substitution) or on the carbon framework of the ring (ring-substitution).
N-Substitution Strategies: The nitrogen atom of the piperidine ring is a common site for derivatization. Several methods have been developed to introduce a variety of functional groups.
Aza-Michael Reaction: This reaction involves the addition of the piperidine nitrogen to an electron-deficient alkene. For example, reacting a piperidine precursor with acrylonitrile or tert-butyl acrylate can introduce a three-carbon chain, yielding derivatives with nitrile or ester functionalities, respectively. researchgate.net
Alkylation: Nucleophilic substitution reactions using alkyl halides are a straightforward method for N-substitution. The use of reagents like bromoacetonitrile, 2-iodoethanol, or 2-chloro-N,N-dimethylethylamine allows for the introduction of two-carbon chains bearing cyano, hydroxyl, or dimethylamino groups. researchgate.net
N-Substitution Derivatization Methods for Piperidines
| Method | Reagent | Functional Group Introduced | Reference |
|---|---|---|---|
| Aza-Michael Addition | Acrylonitrile | Propionitrile group (-CH2CH2CN) | researchgate.net |
| tert-Butyl Acrylate | tert-Butyl Propionate group (-CH2CH2COOtBu) | ||
| Alkylation | Bromoacetonitrile | Cyanomethyl group (-CH2CN) | researchgate.net |
| 2-Iodoethanol | Hydroxyethyl group (-CH2CH2OH) | ||
| 2-Chloro-N,N-dimethylethylamine | N,N-Dimethylethylamine group (-CH2CH2N(CH3)2) |
Derivatization for Analytical Purposes: In addition to synthesizing new analogues, derivatization is also employed to improve the analytical detection of molecules. For instance, organic acids, which are often difficult to detect with high sensitivity using techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), can be derivatized with a piperidine-containing tag. nsf.govrowan.edu The use of a high proton affinity tag, such as N-(4-aminophenyl)piperidine, enhances the ionization of the organic acids, permitting detection in positive mode ESI with significantly improved detection limits. nsf.govrowan.edu This strategy showcases the utility of the piperidine moiety as a tool for chemical analysis.
Advanced Analytical Characterization of 1 Nitro 2 Propylpiperidine and Nitropiperidine Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for probing the intricate structural features of 1-Nitro-2-propylpiperidine. These techniques provide detailed information on the molecular framework, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound, offering insights into its conformation and the relative stereochemistry of its substituents. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the protons on the piperidine (B6355638) ring and the propyl group exhibit characteristic chemical shifts and coupling patterns. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent protons. Protons on the carbon atom alpha to the nitro-bearing nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to those in unsubstituted piperidine. The complexity of the spectrum arises from the conformational rigidity of the piperidine ring, which often exists in a chair conformation. This can lead to non-equivalent axial and equatorial protons, resulting in complex splitting patterns.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 4.0 - 4.5 | m |
| H-6 (axial) | 3.5 - 3.9 | m |
| H-6 (equatorial) | 2.9 - 3.3 | m |
| H-3, H-4, H-5 (ring) | 1.5 - 2.0 | m |
| -CH₂- (propyl, alpha) | 1.4 - 1.8 | m |
| -CH₂- (propyl, beta) | 1.2 - 1.6 | m |
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | 60 - 65 |
| C-6 | 45 - 50 |
| C-3, C-4, C-5 | 20 - 30 |
| -CH₂- (propyl, alpha) | 30 - 35 |
| -CH₂- (propyl, beta) | 18 - 23 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The most characteristic vibrations are associated with the nitro group.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-NO₂ group, typically appearing in the regions of 1500-1550 cm⁻¹ and 1250-1300 cm⁻¹, respectively. The C-N stretching vibration of the piperidine ring will also be observable. The aliphatic C-H stretching vibrations from the piperidine ring and the propyl group will be prominent in the 2800-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the nitro group vibrations are also Raman active, the technique is particularly useful for observing the skeletal vibrations of the piperidine ring, which may be weak in the IR spectrum.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-NO₂ | Asymmetric Stretch | 1500 - 1550 |
| N-NO₂ | Symmetric Stretch | 1250 - 1300 |
| C-N | Stretch | 1000 - 1250 |
| C-H (aliphatic) | Stretch | 2800 - 3000 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the nitramine (N-NO₂) functionality. Nitramines typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the nitro group. This absorption is generally observed around 230-250 nm. The position and intensity of this band can be influenced by the solvent polarity. The π → π* transition is expected to occur at a shorter wavelength, in the vacuum UV region. iu.edu
Expected UV-Vis Absorption Data for this compound:
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|
High-Sensitivity Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. nih.gov The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the piperidine ring and the nitro and propyl substituents. Common fragmentation pathways for piperidine derivatives include the loss of the substituent at the 2-position and ring cleavage. The loss of the nitro group (NO₂) or nitric oxide (NO) is also a probable fragmentation pathway for nitramines.
Expected Mass Spectrometry Fragmentation Data for this compound:
| m/z | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of nitro group |
| [M - C₃H₇]⁺ | Loss of propyl group |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. researchgate.netnih.govunimi.it For nitropiperidine derivatives that may be present in complex matrices or are thermally labile, LC-MS provides an excellent alternative for separation and identification.
The use of soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in LC-MS typically results in the formation of a protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry, such as Time-of-Flight (TOF), coupled with LC (LC-TOF), can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its derivatives with high confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of nitropiperidine derivatives, MS/MS provides crucial insights into their structural integrity and fragmentation pathways. The fragmentation of organic compounds containing nitro groups can be complex, often involving competitive pathways such as the loss of radicals (like •NO2, •NO, •OH) or neutral molecules (like HNO2, HNO). researchgate.net
For cyclic nitramines with a six-membered ring structure, such as derivatives of nitropiperidine, fragmentation under electron ionization (EI) has been observed to initiate with the loss of a geminal substituent, followed by a secondary step involving the cleavage of the N-NO2 bond. nih.gov This contrasts with some other nitramines where the initial step is often the N-NO2 cleavage. nih.gov
In the context of this compound, collision-induced dissociation (CID) would likely induce characteristic fragmentation patterns. Based on studies of similar cyclic nitro compounds and N-alkylated derivatives, a plausible fragmentation pathway can be proposed. nih.govwvu.edu The process may be initiated by α-cleavage adjacent to the ring nitrogen or by the loss of the nitro group. Subsequent fragmentation could involve the loss of the propyl side chain or ring-opening reactions, leading to a cascade of smaller fragment ions. wvu.edumdpi.com The identification of these characteristic fragmentation pathways is essential for the unambiguous identification of N-alkylated synthetic cathinones and can be applied by analogy to nitropiperidines. wvu.edu
Table 1: Proposed MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway Description |
| 173 [M+H]+ | 127 | NO2 | Loss of the nitro group. |
| 173 [M+H]+ | 130 | C3H7 | Loss of the propyl radical from the piperidine ring. |
| 173 [M+H]+ | 84 | C3H7NO2 | Cleavage and loss of both propyl and nitro substituents. |
| 127 | 84 | C3H7 | Loss of the propyl group from the [M+H-NO2]+ fragment. |
Chromatographic Separations in Nitropiperidine Research
Chromatographic techniques are fundamental for the separation and quantification of nitropiperidine derivatives from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the target analytes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it suitable for many nitropiperidine derivatives. Reversed-phase (RP) HPLC is the most common mode of separation for such compounds. nih.gov
Advanced methodologies often employ sub-2 µm particle columns in Ultra-High-Performance Liquid Chromatography (UPLC) systems, which provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net For the separation of piperidine and related compounds, C18 columns are frequently utilized. nih.govgoogle.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer, to control the pH and achieve optimal separation. nih.govresearchgate.netchromforum.org In some cases, pre-column derivatization is used to enhance the detectability of piperidine compounds. nih.gov For chiral nitropiperidine derivatives, specialized chiral stationary phases (e.g., ChromTechCHIRAL-AGP) are necessary to separate enantiomers. google.com
Table 2: Typical HPLC/UPLC Conditions for Piperidine Derivative Analysis
| Parameter | Condition | Purpose/Comment |
| Column | Reversed-Phase C18 (e.g., Inertsil, Develosil) | General purpose separation of moderately polar compounds. nih.govresearchgate.net |
| Chiral Stationary Phase (e.g., CHIRAL-AGP) | Separation of enantiomers. google.com | |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Common RP mobile phase for good peak shape. nih.gov |
| Methanol / Phosphate Buffer | Gradient elution can be used to separate complex mixtures. researchgate.net | |
| Isopropanol / Phosphate Aqueous Solution | Used for chiral separations. google.com | |
| Detector | UV-Visible (UV-Vis) or Photodiode Array (PDA) | Standard detection for chromophore-containing molecules. researchgate.netgoogle.com |
| Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and structural information. researchgate.netnih.gov | |
| Column Temp. | 30°C | Controlled temperature for reproducible retention times. nih.govgoogle.com |
Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. For nitropiperidine derivatives that are sufficiently volatile, GC, particularly when coupled with mass spectrometry (GC-MS), offers high-resolution separation and definitive identification. nih.govmdpi.com
The analysis typically involves a fused silica capillary column, with common stationary phases being mid-polarity phases like those containing 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS, BR-5MS) or more polar phases like a 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane column (e.g., DB-1701). rjptonline.orgyoutube.comnih.gov Helium is the most common carrier gas. rjptonline.orgnih.gov A programmed temperature ramp is essential to elute compounds with a wide range of boiling points. youtube.comweinobst.at For trace analysis of N-nitroso compounds, which are structurally related to nitropiperidines, GC coupled with a Thermal Energy Analyzer (TEA) offers high specificity and sensitivity. nih.gov Modern methods using tandem quadrupole GC-MS/MS can provide faster, more sensitive, and robust analysis compared to older technologies like ion trap systems. youtube.com
Table 3: Common GC Parameters for Volatile Nitrogen Compound Analysis
| Parameter | Condition | Purpose/Comment |
| Technique | GC-MS or GC-MS/MS | Provides separation and structural identification. nih.govyoutube.com |
| Column | DB-1701 (30 m x 0.25 mm, 1 µm film) | Mid-polarity column suitable for nitrosamines. youtube.com |
| BR-5MS (30 m x 0.25 mm, 0.25 µm film) | General purpose, low-bleed column for MS. rjptonline.org | |
| Carrier Gas | Helium | Inert carrier gas with a constant flow rate (e.g., 1.2 mL/min). rjptonline.orgyoutube.com |
| Injection | Split/Splitless or Multimode Inlet (MMI) | MMI offers a wider range of injection techniques. youtube.com |
| Oven Program | Temperature ramp (e.g., 40°C to 280°C) | Ensures elution of compounds with varying volatilities. nih.govweinobst.at |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Universal detector providing mass-to-charge ratio data. |
| Thermal Energy Analyzer (TEA) | Highly specific for nitroso and nitro compounds. nih.gov |
Electrochemical Methods for Reactivity and Stability Studies
Electrochemical methods are valuable for investigating the redox properties of molecules, which directly relate to their reactivity and stability. For nitropiperidine derivatives, these techniques can probe the electron transfer processes involving the nitro group and the piperidine ring.
Studies on related piperidine nitroxide derivatives have successfully used electrochemical techniques to establish a structure-reactivity relationship. nih.govelsevierpure.com These studies demonstrated that the reactivity of the compounds, for instance towards ascorbate, correlates with their redox potential. elsevierpure.comresearchgate.net It is suggested that electronic factors, which can be quantified by redox potential, largely determine the stability of these radicals. nih.gov
By analogy, methods such as cyclic voltammetry (CV) can be applied to this compound. By measuring the potential at which the nitro group is reduced, CV can provide quantitative data on the compound's susceptibility to reduction. This information is critical for understanding its stability under different chemical environments and its potential reaction pathways. The formation of nitrides on surfaces has been shown to affect electrochemical properties, and similar principles apply to the study of nitro groups within a molecule. mdpi.com
Table 4: Application of Electrochemical Methods to Nitropiperidine Studies
| Technique | Parameter Measured | Information Gained | Relevance to Nitropiperidines |
| Cyclic Voltammetry (CV) | Reduction/Oxidation Potentials | Electron transfer kinetics and thermodynamic stability of redox states. | Determines the ease of reduction of the nitro group, providing insight into the compound's stability and reactivity. nih.govelsevierpure.com |
| Potentiostatic Techniques | Current vs. Time at a fixed potential | Rate of electrochemical reactions and dissolution behavior. | Can be used to study the long-term stability of nitropiperidines under specific redox conditions. |
| Electrochemical Impedance Spectroscopy (EIS) | Impedance as a function of frequency | Information on charge transfer resistance and passive layer properties. | Can characterize the interface between an electrode and a solution containing the nitropiperidine, revealing information about surface interactions. mdpi.com |
Theoretical and Computational Investigations of 1 Nitro 2 Propylpiperidine Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Nitro-2-propylpiperidine. These methods are employed to determine the most stable three-dimensional arrangement of the atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. mdpi.com It is particularly effective for predicting the heats of formation and other properties of nitro-substituted piperidines. nih.gov A commonly used functional within DFT for this class of compounds is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. nih.govchemrxiv.org This approach has proven reliable for optimizing molecular geometries and calculating various molecular properties. chemrxiv.org
Ab initio methods, which are based on first principles without the inclusion of empirical data, are also utilized. While computationally more demanding, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous framework for calculating molecular structures and energies. mdpi.com For compounds similar to this compound, comparisons between DFT and ab initio results with experimental data have shown that the DFT/B3LYP method often provides a better agreement for geometrical parameters. mdpi.com
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For nitro-containing compounds, Pople-style basis sets such as 6-311G** and 6-311++G(d,p) are frequently employed. mdpi.comnih.gov The inclusion of polarization functions (e.g., ** or (d,p)) and diffuse functions (e.g., ++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and electron-withdrawing groups like the nitro group. chemrxiv.org
Structural optimizations are typically performed to locate the minimum energy conformation of the molecule. Following optimization, frequency calculations are often carried out to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
| Method | Functional/Level of Theory | Basis Set | Typical Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties |
| Ab Initio | MP2 | cc-pVDZ | High-Accuracy Energy Calculations |
| Ab Initio | Hartree-Fock (HF) | 6-31G* | Initial Geometry Optimization |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals provide critical information about the molecule's ability to donate or accept electrons. youtube.com
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as a nucleophile or electron donor. libretexts.org For a molecule like this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) ring and the oxygen atoms of the nitro group, which are electron-rich centers.
Conversely, the LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. libretexts.org In this compound, the electron-withdrawing nature of the nitro group suggests that the LUMO would be predominantly centered on the nitrogen and oxygen atoms of this group, indicating its susceptibility to nucleophilic attack.
The energies of the HOMO and LUMO are used to calculate several important chemical reactivity descriptors. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Other global reactivity descriptors derived from HOMO and LUMO energies include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO)/2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -7.15 | Electron-donating ability |
| ELUMO | -0.55 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.60 | High kinetic stability |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.30 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.25 | Global electrophilic nature |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. dtic.mil It illustrates the electrostatic potential on the molecule's surface, providing a guide to its interactions with other chemical species. chemrxiv.org The MEP is calculated as a real physical property that can be determined computationally. dtic.mil
For this compound, the MEP map would reveal distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group, due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or positive centers.
Positive Regions (Blue): These areas indicate a deficiency of electrons and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly those attached to the piperidine ring.
Neutral Regions (Green): These represent areas of near-zero potential, often associated with nonpolar parts of the molecule like the propyl chain.
By analyzing the MEP map, one can identify the preferred sites for intermolecular interactions, such as hydrogen bonding, and predict the initial steps of chemical reactions. The regions of negative potential associated with the ring nitrogen and the nitro group highlight their role in the molecule's basicity and reactivity towards electrophiles. dtic.mil
Conformational Analysis and Energy Landscapes of Nitropiperidine Rings
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For cyclic systems like piperidine, this is crucial for understanding its stability and reactivity. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. However, the introduction of substituents, such as a nitro group at the N1 position and a propyl group at the C2 position, significantly influences the conformational equilibrium.
The primary conformational question for a 2-substituted piperidine concerns the preference of the substituent for either an axial or equatorial position. In the case of this compound, two main chair conformers would be considered: one with the C2-propyl group in an axial orientation and one with it in an equatorial orientation.
Axial Conformer: The propyl group is oriented parallel to the principal axis of the ring. This can lead to significant steric strain due to 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions.
Equatorial Conformer: The propyl group points away from the ring, generally resulting in lower steric hindrance and greater stability.
Computational studies on analogous 2-substituted piperazines have shown a preference for the axial conformation in certain cases, particularly when intramolecular hydrogen bonding can stabilize this arrangement. nih.gov However, for simple alkyl substituents on a piperidine ring, the equatorial position is typically favored to minimize steric clash.
| Isomer | HOMO (kJ/mol) | LUMO (kJ/mol) | Δε (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|---|
| A | -647.00 | -248.82 | 398.18 | 2.66 |
| B | -597.31 | -222.28 | 375.03 | 5.31 |
| C | -657.47 | -218.94 | 438.53 | 6.20 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. researchgate.netmit.edu This process is vital for predicting reaction rates and understanding how a molecule like this compound might be synthesized or how it might degrade.
The process involves several key steps:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search is conducted for the saddle point on the energy landscape that connects the reactants and products. mit.eduaip.org This structure, the transition state, represents the highest energy barrier of the reaction. Advanced algorithms are used to locate these fleeting structures, which are not experimentally observable. mit.edu
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Minimum Energy Path (MEP): The MEP is traced to ensure that the located transition state correctly connects the desired reactants and products.
For a molecule like this compound, computational modeling could explore various reactions, such as its formation via cyclization reactions or its degradation pathways. nih.gov For instance, DFT calculations could model the nucleophilic substitution on a precursor or the cyclization of a linear amine. nih.gov Key thermodynamic parameters like the Gibbs free energy and activation energy are calculated to determine the feasibility and rate of the proposed reaction pathway. researchgate.net
| Molecule | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| Model IA1 | 163.7 | 1.69 | 8.44 | 30.3 |
| Model IIA1 | 150.2 | 1.83 | 8.99 | 36.1 |
| Model IIIA1 | 430.4 | 1.92 | 9.56 | 42.7 |
These computational approaches, combining methods like DFT with molecular dynamics (MD) simulations, provide a detailed, atomistic view of molecular behavior, offering insights that guide experimental work and deepen the fundamental understanding of complex chemical systems. nih.gov
Advanced Synthetic Applications and Methodological Contributions Involving Piperidine and Nitropiperidine Scaffolds
Piperidine (B6355638) Derivatives as Chiral Building Blocks in Asymmetric Synthesis
Chiral piperidine derivatives are of immense importance as they form the core of numerous alkaloids and pharmaceutical agents. The asymmetric synthesis of 2-substituted piperidines, such as the 2-propylpiperidine (B147437) core of our subject compound, has been a significant focus of synthetic methodology development. A prevalent and efficient strategy is the asymmetric hydrogenation of the corresponding pyridine or pyridinium salt precursors. This approach is atom-economical and can provide direct access to enantioenriched piperidines.
For instance, the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been successfully developed. Using specific chiral ligands, such as MeO-BoQPhos, high levels of enantioselectivity can be achieved for a variety of 2-alkyl substituents. In a notable example directly relevant to our model compound, 2-propylpyridinium salt was hydrogenated to yield the corresponding chiral 2-propylpiperidine with a significant enantiomeric ratio (e.r.) of 88:12. This method's tolerance for various functional groups makes it a powerful tool for generating diverse chiral piperidine building blocks.
Another strategy involves the construction of the piperidine ring from acyclic precursors, where chirality is induced during the cyclization process. An efficient asymmetric synthesis of substituted piperidines has been reported through a condensation reaction involving a nitroalkene, a chiral amine, and an enone. nih.govresearchgate.net This "nitroalkene/amine/enone (NAE)" condensation allows for the creation of polysubstituted piperidines where the stereochemistry is controlled by the chiral amine used as a starting material. While this method typically installs substituents at positions other than the nitrogen, it highlights the synergy of nitro-functionality and piperidine ring construction in asymmetric synthesis.
The use of chiral auxiliaries, such as tert-butanesulfinamide, has also proven effective for the stereoselective synthesis of 2-substituted piperidines. researchgate.net These methods involve the reaction of the chiral sulfinamide with an appropriate precursor to form a sulfinylimine, which then undergoes diastereoselective addition of a nucleophile, followed by cyclization and removal of the auxiliary to afford the chiral piperidine.
These methodologies provide a robust toolkit for accessing chiral 2-propylpiperidine, the foundational core of 1-Nitro-2-propylpiperidine. The subsequent introduction of the nitro group onto the nitrogen atom would then yield the target compound, with its stereocenter at the C2 position already established.
Table 1: Selected Asymmetric Synthesis Methods for 2-Alkylpiperidines To display the table, click on the "Show details" button.
Show details
| Method | Precursor | Catalyst/Auxiliary | Product Example | Enantioselectivity (e.r.) or Diastereoselectivity |
| Asymmetric Hydrogenation | 2-Propyl-N-benzylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-propylpiperidine | 88:12 e.r. |
| NAE Condensation | Nitroalkene, Chiral Amine, Enone | Chiral Benzyl Amine | Polysubstituted N-benzyl-piperidine | Good Stereoselectivity researchgate.netnih.gov |
| Chiral Auxiliary | δ-Haloimine | N-(tert-butylsulfinyl) group | 2-Substituted Piperidine | High Diastereoselectivity |
Development of Novel Reaction Methodologies Utilizing Nitropiperidines as Substrates
While the synthesis of piperidines is well-explored, the use of nitropiperidines as substrates for developing novel reaction methodologies is a more specialized area. The nitro group, being a strong electron-withdrawing group, significantly modifies the chemical reactivity of the piperidine nitrogen and the adjacent carbons. For a compound like this compound, the N-nitro functionality (a nitramine) is the key reactive center.
N-nitroamines and their close relatives, N-nitrosamines, are known to undergo unique transformations. For example, N-nitrosopiperidines can be photochemically excited to generate aminium radical cations. This process involves the homolytic cleavage of the N-N bond. These highly reactive aminium radicals can then be utilized in addition reactions to unsaturated systems like alkenes and alkynes, forming new C-N bonds under mild conditions. This photochemical strategy represents a novel way to functionalize molecules, where the N-nitroso (or N-nitro) group acts as a latent source of a reactive nitrogen species.
Furthermore, the N-nitro group can be a precursor to other functionalities. Strong oxidizing agents can convert N-nitrosopiperidine to the corresponding N-nitropiperidine. acs.org Conversely, the N-nitro group can be removed (denitration) or reduced. These transformations allow for the N-nitro group to serve as a unique protecting or activating group in a multi-step synthesis.
While much of the literature focuses on N-nitrosamines, the principles can be extended to N-nitropiperidines. The development of reactions that leverage the unique electronic properties of the N-nitro group in piperidines could lead to new methods for C-H functionalization adjacent to the nitrogen or for novel ring-opening and rearrangement reactions. For instance, a patent describes the synthesis of a 4-nitro-piperidine derivative via the oxidation of a hydroxylamine precursor, highlighting that C-nitrated piperidines are also viable synthetic intermediates. nih.gov The development of methodologies utilizing these C-nitro or N-nitro piperidine substrates is an active area of synthetic exploration.
Role of Piperidine Moieties in the Design of Complex Heterocyclic Systems
Substituted piperidines are fundamental building blocks in the synthesis of more complex heterocyclic systems, particularly in the realm of natural product alkaloids. The pre-installed stereocenters and functional groups on a piperidine ring can dictate the stereochemical outcome of subsequent annulation reactions, making them powerful chiral intermediates. A 2-propylpiperidine scaffold is a common feature in several classes of alkaloids.
Indolizidine and Quinolizidine Alkaloids: Many indolizidine (a 5/6 fused ring system) and quinolizidine (a 6/6 fused ring system) alkaloids are synthesized from piperidine precursors. For example, the enantioselective synthesis of various piperidine, indolizidine, and quinolizidine alkaloids has been achieved starting from a common chiral δ-lactam precursor which is used to generate substituted piperidine intermediates. alfachemic.com These syntheses showcase how a stereodefined piperidine ring can be elaborated through cyclization strategies to form bicyclic and more complex polycyclic systems. The 2-propyl substituent would be carried through the synthetic sequence, ultimately residing on the periphery of the final alkaloid structure.
A general method for assembling multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids, utilizes a three-component vinylogous Mannich-type reaction to create a chiral dihydropyridinone. nih.gov This intermediate serves as a versatile platform, analogous to the biosynthetic precursor Δ¹-piperideine, for constructing a variety of piperidine-based natural products, including quinolizidine alkaloids like (−)-epimyrtine. nih.gov
The biosynthesis of quinolizidine alkaloids itself proceeds through the cyclization of cadaverine (derived from lysine) to form Δ¹-piperideine, which then undergoes further dimerization and cyclization to build the characteristic quinolizidine core. nih.govresearchgate.net This natural strategy inspires synthetic chemists to use piperidine-based building blocks to construct these complex molecular architectures. A chiral 2-propylpiperidine derivative can be envisioned as a key starting material for the total synthesis of alkaloids containing this structural motif.
Table 2: Piperidine-Derived Complex Heterocyclic Systems To display the table, click on the "Show details" button.
Show details
| Piperidine Precursor Type | Target Heterocyclic System | Example Alkaloid Class | Reference |
| Chiral δ-Lactam derived piperidines | Indolizidine | Monomorine I | alfachemic.com |
| Chiral δ-Lactam derived piperidines | Quinolizidine | (4R,9aS)-4-Methylquinolizidine | alfachemic.com |
| Chiral Dihydropyridinone | Quinolizidine | (−)-Epimyrtine | nih.gov |
| Azetidinone-derived Piperidinone | Indolizidine | (+)-Septicine |
Catalytic Applications of Piperidine-Based Ligands and Organocatalysts
Beyond their role as structural components, piperidine derivatives have been successfully employed as chiral ligands in transition metal catalysis and as organocatalysts in their own right. The rigid, chair-like conformation of the piperidine ring, combined with the stereogenic centers that can be installed upon it, makes it an excellent scaffold for creating a well-defined chiral environment around a catalytic center.
Piperidine-Based Ligands: Chiral ligands incorporating the piperidine motif have been synthesized and applied in a variety of catalytic transformations. For instance, a range of ligands based on 2-(aminomethyl)piperidine have been complexed to metals such as Mg(II), Zn(II), and Group IV metals. rsc.org These complexes have been investigated as catalysts for the ring-opening polymerization of rac-lactide, demonstrating good activity and potential for stereocontrol. rsc.org The substituents on the piperidine ring, such as the propyl group in a 2-propylpiperidine derivative, can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyst. Piperidine moieties are also incorporated into ligands used for cross-coupling reactions, which are fundamental for the synthesis of many pharmaceutical compounds. nih.gov
Piperidine-Based Organocatalysts: The piperidine ring itself, or simple derivatives, can function as an effective organocatalyst. Piperidine is a classic base catalyst for reactions like the Knoevenagel condensation and the Michael addition. Chiral, non-racemic piperidine derivatives have been developed as asymmetric organocatalysts. For example, polysubstituted chiral piperidines, synthesized via methods like the NAE condensation, have been derivatized into thiourea catalysts. researchgate.net These bifunctional catalysts, possessing both a basic piperidine nitrogen and a hydrogen-bond-donating thiourea group, are highly effective in promoting asymmetric reactions. Furthermore, organocatalytic domino reactions catalyzed by chiral prolinol derivatives can lead to the synthesis of highly substituted piperidines, which themselves could be explored as a new class of organocatalysts. acs.org The development of catalysts based on the 2-propylpiperidine scaffold is a promising avenue for creating novel and effective asymmetric catalysts.
Functionalization for Research Probes and Material Science Building Blocks
The functionalization of the piperidine scaffold is a key strategy for developing molecular tools for biological research and for creating novel materials with specific properties. The robust nature of the piperidine ring allows for chemical modifications to attach reporter groups, such as fluorophores, or to incorporate the ring into larger polymeric structures.
Research Probes: Piperidine derivatives have been used to create fluorescent probes for biological imaging. A study on piperidine-based fluorescent materials demonstrated that by synthetically modifying the piperidine core, a range of compounds with emission wavelengths from green to red could be achieved. researchgate.net This work highlights the potential of using piperidine analogues to develop fluorescent probes for visualizing biological processes and for applications in display devices. researchgate.net The specific substitution pattern, including a group like 2-propyl, could influence the photophysical properties and cellular uptake of such probes. Fused piperazine-disulfide systems (piperazine being a related six-membered heterocycle) have been developed as high-performance, reduction-responsive probes for detecting thioredoxin activity in living cells, showcasing the utility of these scaffolds in creating sophisticated chemical biology tools. chemrxiv.orgchemrxiv.org
Material Science Building Blocks: The piperidine ring is also an attractive building block for new materials. Piperidine-containing compounds have been incorporated into polymers to create materials with unique properties. For example, polymers with pendant piperidine rings have been synthesized and tested as kinetic hydrate inhibitors, which are important for the oil and gas industry. acs.org In another application, 3-oxo-3-(piperidin-1-yl)propanenitrile has been synthesized and incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These bioactive films showed promising antimicrobial activity and potential for controlled drug release applications. nih.gov Polymer-bound piperidine is also commercially available and used as a scavenger resin or a basic catalyst in organic synthesis, simplifying purification processes. sigmaaldrich.com These examples demonstrate that the piperidine scaffold, with appropriate functionalization, can be a valuable component in the design of advanced materials for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
